(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Vue d'ensemble
Description
GI-129471 is a small molecule drug that functions as a matrix metalloproteinase inhibitor. It was initially developed by Glaxo Group Ltd. The compound has been studied for its potential therapeutic applications in treating immune system diseases, skin and musculoskeletal diseases, and other conditions such as inflammation and rheumatoid arthritis .
Méthodes De Préparation
The synthesis of GI-129471 involves the preparation of derivatives of 2,4- and 2,5-thiazolyl- or oxazolylbenzenesulphonamides. These derivatives are evaluated for their potential as matrix metalloproteinase inhibitors. The synthetic route typically involves the reaction of appropriate thiazole or oxazole derivatives with benzenesulphonamide under specific reaction conditions .
Analyse Des Réactions Chimiques
GI-129471 undergoes various chemical reactions, primarily focusing on its role as a matrix metalloproteinase inhibitor. The compound is known to block the secretion of tumor necrosis factor-alpha both in vitro and in vivo . Common reagents and conditions used in these reactions include the use of specific inhibitors and reaction conditions that facilitate the inhibition of matrix metalloproteinases. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which play a crucial role in various biological processes .
Applications De Recherche Scientifique
GI-129471 has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for evaluating the inhibitory activity of new matrix metalloproteinase inhibitors. In biology and medicine, GI-129471 has been investigated for its potential to inhibit cancer cell invasion and tumor growth. Studies have shown that the compound can significantly reduce tumor growth in vivo and inhibit cell invasion in vitro . Additionally, GI-129471 has been used in research related to inflammation and rheumatoid arthritis, where it has shown promising results in blocking the secretion of tumor necrosis factor-alpha .
Mécanisme D'action
The mechanism of action of GI-129471 involves the inhibition of matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are associated with tumor progression, invasion, and metastasis. By blocking the proteolytic activity of these enzymes, GI-129471 can potentially reduce tumor growth and inhibit cancer cell invasion . The molecular targets of GI-129471 include matrix metalloproteinase-2 and matrix metalloproteinase-9, and the pathways involved are related to the inhibition of these enzymes’ activity .
Comparaison Avec Des Composés Similaires
GI-129471 is compared with other matrix metalloproteinase inhibitors such as CGS 27023A and other derivatives of thiazolyl- or oxazolylbenzenesulphonamides. Studies have shown that certain thiazole derivatives exhibit higher matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitions compared to GI-129471 . Additionally, synthetic coumarin derivatives such as 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate have been found to be more potent than GI-129471 in inhibiting cancer cell invasion and tumor growth
Propriétés
Numéro CAS |
130370-59-1 |
---|---|
Formule moléculaire |
C25H33N3O4S |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)14-20(21(24(30)28-32)16-33-19-12-8-5-9-13-19)23(29)27-22(25(31)26-3)15-18-10-6-4-7-11-18/h4-13,17,20-22,32H,14-16H2,1-3H3,(H,26,31)(H,27,29)(H,28,30)/t20-,21+,22+/m1/s1 |
Clé InChI |
UBFGIEDUTRCMEQ-FSSWDIPSSA-N |
SMILES isomérique |
CC(C)C[C@H]([C@H](CSC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
SMILES canonique |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Apparence |
Solid powder |
130370-59-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GI-129471; GI 129471; GI129471 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.